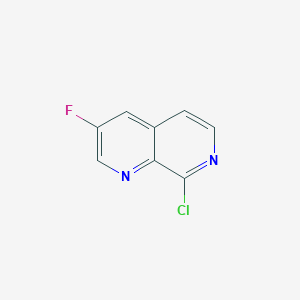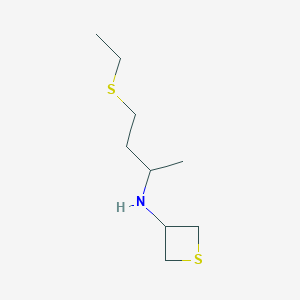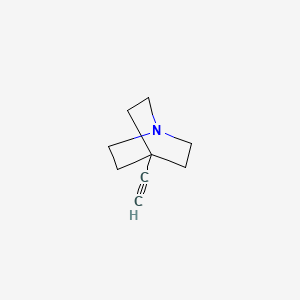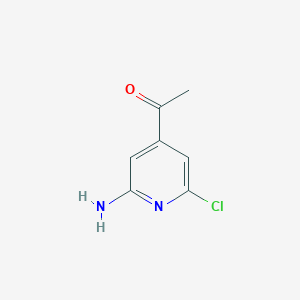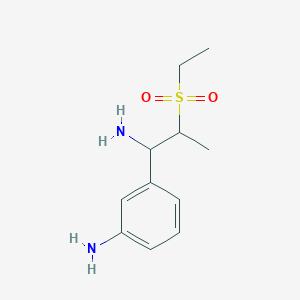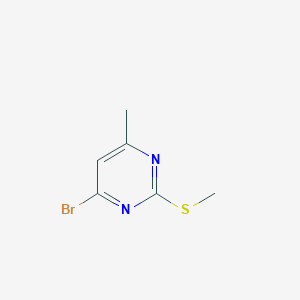
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride is a chemical compound with the molecular formula C5H5ClFN3·HCl It is a derivative of pyridine, characterized by the presence of chloro, fluoro, and hydrazinyl substituents on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-fluoropyridine.
Hydrazination: The 3-chloro-5-fluoropyridine is reacted with hydrazine hydrate under controlled conditions to introduce the hydrazinyl group at the 2-position of the pyridine ring.
Hydrochloride Formation: The resulting 3-chloro-5-fluoro-2-hydrazinylpyridine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other groups under appropriate conditions.
Oxidation and Reduction: The hydrazinyl group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The hydrazinyl group can react with carbonyl compounds to form hydrazones and related derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of azo compounds or other oxidized derivatives.
Condensation Products: Hydrazones and related compounds are typical products of condensation reactions.
Aplicaciones Científicas De Investigación
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme mechanisms or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The hydrazinyl group can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or alteration of protein function.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-5-fluoro-2-aminopyridine: Similar structure but with an amino group instead of a hydrazinyl group.
3-Chloro-5-fluoro-2-methylpyridine: Contains a methyl group instead of a hydrazinyl group.
3-Chloro-5-fluoro-2-nitropyridine: Contains a nitro group instead of a hydrazinyl group.
Uniqueness
3-Chloro-5-fluoro-2-hydrazinylpyridine hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the design of enzyme inhibitors and other bioactive molecules.
Propiedades
Fórmula molecular |
C5H6Cl2FN3 |
|---|---|
Peso molecular |
198.02 g/mol |
Nombre IUPAC |
(3-chloro-5-fluoropyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H5ClFN3.ClH/c6-4-1-3(7)2-9-5(4)10-8;/h1-2H,8H2,(H,9,10);1H |
Clave InChI |
YLLHNBFDCDXSIP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)NN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



